molecular formula C9H9FOS B8570903 1-[5-Fluoro-2-(methylthio)phenyl]ethanone

1-[5-Fluoro-2-(methylthio)phenyl]ethanone

Cat. No. B8570903
M. Wt: 184.23 g/mol
InChI Key: YNKFTPAAOVWCGA-UHFFFAOYSA-N
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Patent
US06391870B2

Procedure details

A mixture of 4-fluorothioanisole (19c) (4 g, 28.13 mmol), anhydrous aluminium chloride (8.40 g, 63.02 mmol) and carbon disulphide (89 ml) was heated at reflux under argon atmosphere, and acetic arhydride (2.65 ml, 28.07 mmol) was added dropwise in 2 h. After refluxing for 24h, the solution was poured into crushed ice, water (62.48 ml) and concentrated hydrochloric acid (2.68 ml). The organic phase was separated and water extracted with dichloromethane (3×30 ml), the organic layers were washed with brine, dried and concentrated. The oily residue was chromatographed (50% petroleum ether 40-60° in dichloromethane) to afford 20c (2.98 g) as a colourless crystalline solid, mp 82.0-84.3° C. (58% yield). 1H NMR (CDCl3) δ7.49-7.43 (dd, 1H, J=9.23, 2.44 Hz); 7.29-7.11 (m, 2H); 2.57 (s, 3H); 2.39 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
89 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
24h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.68 mL
Type
reactant
Reaction Step Four
Name
Quantity
62.48 mL
Type
solvent
Reaction Step Four
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:9])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:14][C:15](OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=[O:16].Cl>O.C(=S)=S>[F:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][CH3:9])=[C:6]([C:15](=[O:16])[CH3:14])[CH:7]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)SC
Name
Quantity
8.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
89 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Step Three
Name
24h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2.68 mL
Type
reactant
Smiles
Cl
Name
Quantity
62.48 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon atmosphere
ADDITION
Type
ADDITION
Details
the solution was poured
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
water extracted with dichloromethane (3×30 ml)
WASH
Type
WASH
Details
the organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oily residue was chromatographed (50% petroleum ether 40-60° in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)C(C)=O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 2.98 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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